molecular formula C18H16N4O3S2 B2870757 2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 899961-75-2

2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2870757
CAS RN: 899961-75-2
M. Wt: 400.47
InChI Key: FKTJCWGFOKJUFA-UHFFFAOYSA-N
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Description

2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16N4O3S2 and its molecular weight is 400.47. The purity is usually 95%.
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Scientific Research Applications

Central Nervous System Activity

Derivatives of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine have been studied for their effects on the central nervous system. This includes potential applications as hypnotic or anticonvulsive agents due to their structural similarity to quinazoline, a known hypnotic .

Analgesic and Antipyretic Properties

These compounds have been tested for analgesic (pain-relieving) and antipyretic (fever-reducing) activities. The nature of the substituents in the position 3 of the molecule can influence these effects, making them a subject of interest for developing new painkillers and fever reducers .

Antiphlogistic Effects

Antiphlogistic (anti-inflammatory) properties are another area of application. The derivatives have been evaluated for their ability to reduce inflammation, which could be beneficial in the treatment of various inflammatory diseases .

Synthetic Methodology Development

The compound’s complex structure with multiple rings and functional groups makes it an interesting candidate for synthetic methodology research. Studies have focused on the annulation reactions and the synthesis of related structures, which can contribute to the development of new synthetic routes in medicinal chemistry .

Tropane Alkaloid Synthesis

The related scaffold of 8-azabicyclo[3.2.1]octane, which is central to tropane alkaloids, suggests that this compound could be used in the synthesis of these alkaloids. Tropane alkaloids have a wide array of biological activities, making them significant in pharmaceutical research .

properties

IUPAC Name

2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c1-2-8-22-16(24)15-14(11-5-3-4-6-12(11)25-15)21-18(22)27-10-13(23)20-17-19-7-9-26-17/h3-7,9H,2,8,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTJCWGFOKJUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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